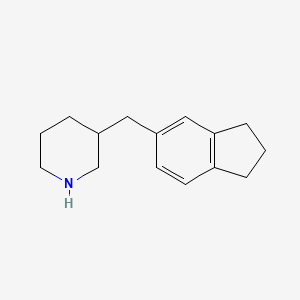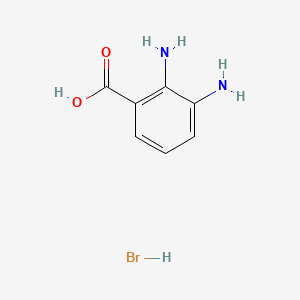
2,3-Diaminobenzoic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diaminobenzoic acid hydrobromide: is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.07 . It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 3rd positions of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt . This compound is widely used in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzoic acid hydrobromide typically involves the reduction of 2,3-dinitrobenzoic acid. The reduction can be carried out using different methods, such as:
Iron Powder Reduction: This method involves the reduction of 2,3-dinitrobenzoic acid using iron powder in an acidic medium.
Hydrazine Reduction: Hydrazine can be used as a reducing agent to convert 2,3-dinitrobenzoic acid to 2,3-diaminobenzoic acid.
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce 2,3-dinitrobenzoic acid.
Industrial Production Methods: In industrial settings, the catalytic hydrogenation method is often preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2,3-Diaminobenzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine derivatives .
科学的研究の応用
2,3-Diaminobenzoic acid hydrobromide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,3-diaminobenzoic acid hydrobromide involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
2,4-Diaminobenzoic Acid: Similar to 2,3-diaminobenzoic acid but with amino groups at the 2nd and 4th positions.
3,5-Diaminobenzoic Acid: Has amino groups at the 3rd and 5th positions.
2,3-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of amino groups at the 2nd and 3rd positions.
Uniqueness: 2,3-Diaminobenzoic acid hydrobromide is unique due to the specific positioning of its amino groups, which allows it to participate in distinct chemical reactions and interactions compared to its isomers and other similar compounds . This unique structure makes it valuable in various research and industrial applications.
特性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
2,3-diaminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2.BrH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |
InChIキー |
IGSUMTWHTBRRQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



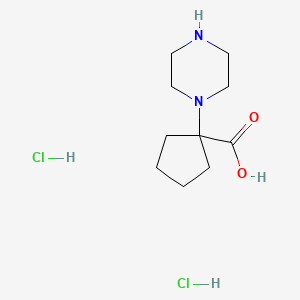
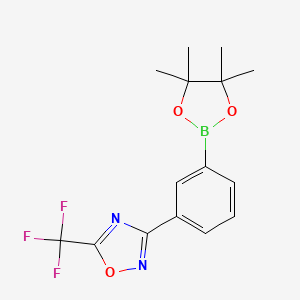
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
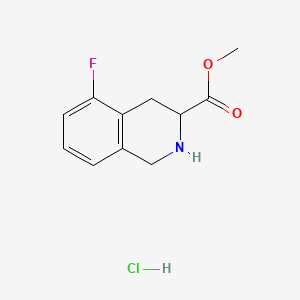
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
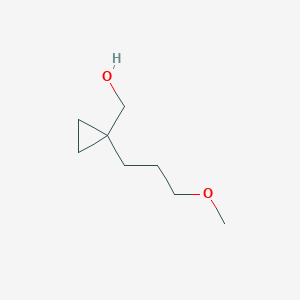
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
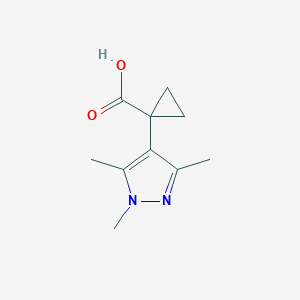
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
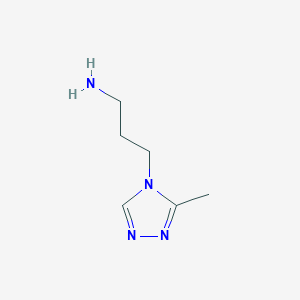
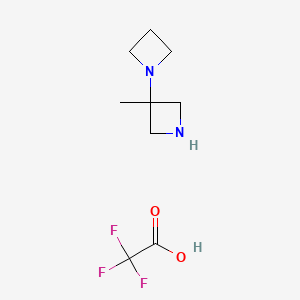
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
